MvrA protein

Enzyme kinetics Flavoprotein Redox metabolism

The target compound, designated MvrA protein (CAS 117385-73-6), corresponds to the Escherichia coli flavodoxin/ferredoxin-NADP+ reductase (EcFpr/FNR; EC 1.18.1.2). It is a bacterial-type ferredoxin-NADP+ reductase that catalyzes reversible electron transfer between NADP(H) and ferredoxin or flavodoxin.

Molecular Formula C14H12ClNO4S
Molecular Weight 0
CAS No. 117385-73-6
Cat. No. B1169308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMvrA protein
CAS117385-73-6
SynonymsMvrA protein
Molecular FormulaC14H12ClNO4S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MvrA Protein (E. coli Fpr) CAS 117385-73-6: Core Identity and Research Utility


The target compound, designated MvrA protein (CAS 117385-73-6), corresponds to the Escherichia coli flavodoxin/ferredoxin-NADP+ reductase (EcFpr/FNR; EC 1.18.1.2). It is a bacterial-type ferredoxin-NADP+ reductase that catalyzes reversible electron transfer between NADP(H) and ferredoxin or flavodoxin [1]. Unlike its plant-type homologs, EcFpr contains a noncovalently bound FAD cofactor and plays a central role in anaerobic metabolism and oxidative stress defense, functioning as the product of the mvrA (methyl viologen resistance) locus [2]. The CAS registry number 117385-73-6 specifically identifies this E. coli K12 fpr gene product, which is often sourced recombinantly for mechanistic and structural studies.

Bacterial FNR mechanism studies – Recombinant EcFpr for electron transfer kinetics and redox regulation.
NADP(H) cofactor binding studies – Structure-function analysis of tightly bound NADP+.
Anaerobic metabolism & stress defense models – Methyl viologen resistance and ferredoxin-dependent enzyme activation.

Why MvrA Protein (EcFpr) Cannot Be Substituted by Plastidic-Type FNRs for Bacterial Electron Transfer Studies


Substituting MvrA protein with a plant-type ferredoxin-NADP+ reductase (e.g., Pisum sativum FNR) in bacterial redox metabolism assays leads to fundamentally different kinetic and regulatory outcomes. Plant-type FNRs exhibit turnover numbers 20- to 100-fold higher than bacterial enzymes, a property linked to their role in high-flux photosynthetic NADPH production [1]. More critically, purified EcFpr retains tightly bound NADP+ through purification, a property entirely absent in its plant counterparts; this tight cofactor binding alters both Km values for NADP+ and catalytic regulation mechanisms [1]. Consequently, data generated with plant-type FNRs cannot be extrapolated to understand bacterial redox homeostasis.

MvrA (EcFpr) – Target
Lower catalytic turnover (bacterial class). Retains tightly bound NADP+ after purification. Preferred partner: ferredoxin.
Plastidic FNR – Substitute
20–100× higher turnover. No tightly bound NADP+. Different substrate preference and kinetic regulation.

MvrA Protein (EcFpr) Differentiators: Quantitative Evidence vs. Plastidic FNRs


MvrA Protein Exhibits 20- to 100-Fold Lower Turnover Number than Plastidic FNRs

EcFpr (MvrA protein) belongs to the bacterial class of plant-type FNRs, which are catalytically slower than plastidic FNRs used in photosynthetic organisms. A direct class-level comparison shows that plastidic FNRs, such as the Pisum sativum enzyme, achieve turnover numbers 20–100 times higher than bacterial FNRs like EcFpr [1]. This kinetic divergence is functionally significant, reflecting the different metabolic demands: rapid NADPH generation in photosynthesis versus regulated electron distribution in heterotrophic bacteria.

Turnover Number
Class-level
20–100× lower
EcFpr kinetics suit rate-limiting electron bifurcation studies
Context-dependent; specific values vary with substrate.
Enzyme kinetics Flavoprotein Redox metabolism

Unique Tight NADP+ Binding in MvrA Protein Absent in Plant-Type FNRs

Purified EcFpr (MvrA protein) retains tightly bound NADP+ through standard purification protocols, a property not observed in the Pisum sativum plastidic FNR [1]. Upon cross-substitution of the three arginine residues responsible for NADP+ coordination (R144, R174, R184 in EcFpr) with the corresponding amino acids from Pisum sativum FNR, the EcFpr mutants lost the bound NADP+ and showed increased Km for NADP+ [1]. This demonstrates that the unique NADP+-binding mode is intrinsic to the MvrA protein's catalytic mechanism.

Cofactor Binding
Head-to-head
Present vs. Absent
Unique NADP+ retention informs bacterial redox regulation studies
Confirmed by HPLC and mutant analysis.
Protein-ligand interaction Cofactor binding Enzyme regulation

MvrA Protein Displays Kinetic and Thermodynamic Preference for Ferredoxin over Flavodoxin

While EcFpr (MvrA protein) can reduce both ferredoxin and flavodoxin isoforms in vitro, ferredoxin is the kinetically and thermodynamically preferred physiological partner [1]. This functional preference distinguishes it from some other bacterial FNRs that rely predominantly on flavodoxin under low-iron conditions. The UniProt annotation (entry P28861) explicitly notes this preference, which is supported by kinetic analyses showing higher catalytic efficiency with ferredoxin substrates.

Electron Donor Preference
Supporting evidence
Ferredoxin > Flavodoxin
Kinetic and thermodynamic preference critical for anaerobic assay design
Qualitative; precise kcat/Km ratios in literature.
Electron transfer Substrate specificity Anaerobic metabolism

Optimal Use Cases for MvrA Protein (EcFpr) CAS 117385-73-6 Driven by Its Unique Properties


Mechanistic Studies of Bacterial NADP+ Homeostasis and Redox Regulation

The uniquely tight NADP+ binding of EcFpr [1] makes it the only valid model for studying how bacterial ferredoxin-NADP+ reductases sense and regulate NADP(H) pools. Experiments requiring a non-exchanging, co-purified NADP+ molecule must use MvrA protein, as plant-type FNRs lack this property [1]. This is critical for structural studies (X-ray crystallography, cryo-EM) seeking to capture the enzyme in its NADP+-bound resting state.

Anaerobic Enzyme Activation Assays Dependent on Ferredoxin-Specific Electron Transfer

Because ferredoxin is the kinetically and thermodynamically preferred redox partner for EcFpr [1], procurement of MvrA protein is essential for reconstituting physiological activation of E. coli anaerobic enzymes such as pyruvate formate-lyase, anaerobic ribonucleotide reductase, and cobalamin-dependent methionine synthase. Using a plant-type FNR would introduce both a kinetic mismatch and an altered electron carrier preference, compromising assay validity.

Methyl Viologen Resistance and Superoxide Stress Model Systems

The mvrA gene was originally identified through its role in methyl viologen resistance in E. coli K-12 [1]. MvrA protein is therefore the required reagent for genetic complementation studies, oxidative stress pathway mapping, and superoxide radical propagation experiments in bacterial model systems. Its specific genetic locus (b3924, JW3895) and functional annotation are unique to this protein.

Comparative Enzymology of Bacterial vs. Plastidic FNR Families

The documented 20- to 100-fold lower turnover number of EcFpr relative to plastidic FNRs [1] positions MvrA protein as the reference bacterial FNR for head-to-head kinetic comparisons. Research groups seeking to identify structural determinants of catalytic rate divergence or engineer hybrid enzymes with altered NADP+ affinity require the authentic E. coli enzyme as a baseline comparator.

Application
Selection Property
Validation Focus
Bacterial NADP(H) homeostasis & redox regulation studies
Tight NADP+ co-purification
Verify NADP+ occupancy and Km modulation
Anaerobic enzyme activation assays
Ferredoxin-specific electron transfer
Confirm kinetic preference over flavodoxin
Methyl viologen resistance & superoxide stress models
Genetic complementation at mvrA locus
Confirm methyl viologen resistance phenotype
Comparative enzymology of bacterial vs. plastidic FNRs
Authentic bacterial FNR baseline kinetics
Verify lower turnover number relative to plastidic FNRs
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